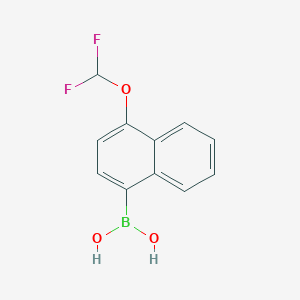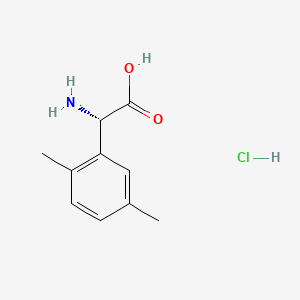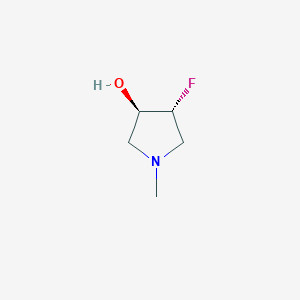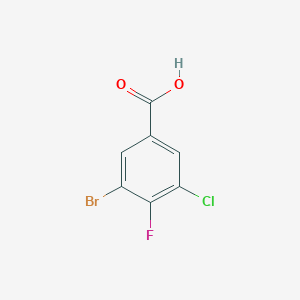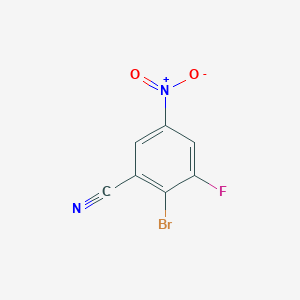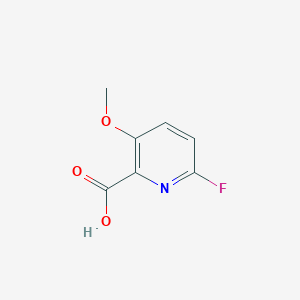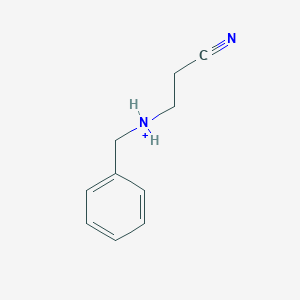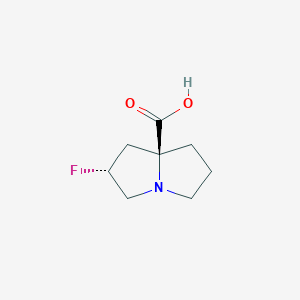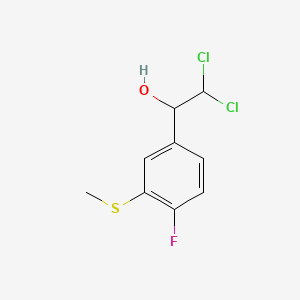
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FOS. This compound is characterized by the presence of dichloro, fluoro, and methylthio groups attached to a phenyl ring, along with an ethanol moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol typically involves the reaction of 4-fluoro-3-(methylthio)benzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of functional groups like dichloro and fluoro enhances its reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethane
- 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanone
- 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanoic acid
Uniqueness
2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both dichloro and fluoro groups enhances its stability and makes it a valuable intermediate in various chemical syntheses.
特性
分子式 |
C9H9Cl2FOS |
|---|---|
分子量 |
255.14 g/mol |
IUPAC名 |
2,2-dichloro-1-(4-fluoro-3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FOS/c1-14-7-4-5(2-3-6(7)12)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChIキー |
MLURSVNTDLUAIQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1)C(C(Cl)Cl)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


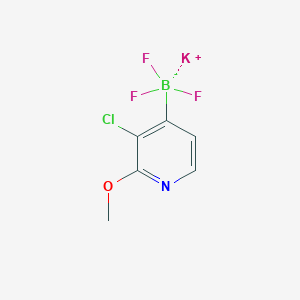
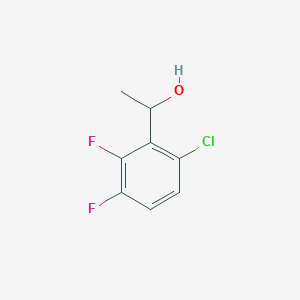

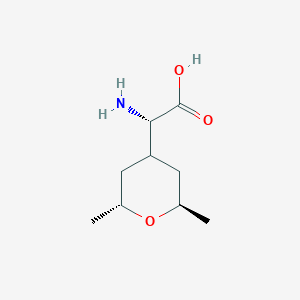
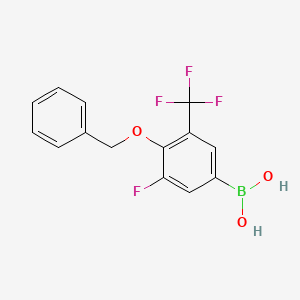
![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
